molecular formula C13H17N3O B117837 4-Dimethylamino Antipyrine-d6 CAS No. 91419-95-3

4-Dimethylamino Antipyrine-d6

Cat. No.: B117837
CAS No.: 91419-95-3
M. Wt: 237.33 g/mol
InChI Key: RMMXTBMQSGEXHJ-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Dimethylamino Antipyrine-d6 involves the incorporation of deuterium atoms into the dimethylamino group of antipyrine. The general synthetic route includes:

Industrial production methods follow similar principles but are scaled up to meet the demand for research and analytical purposes.

Chemical Reactions Analysis

4-Dimethylamino Antipyrine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, antipyrine.

    Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Dimethylamino Antipyrine-d6 is widely used in scientific research due to its stable isotope labeling, which makes it valuable in:

Mechanism of Action

The mechanism of action of 4-Dimethylamino Antipyrine-d6 is similar to that of antipyrine. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to an increase in the pain threshold and exhibits anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

4-Dimethylamino Antipyrine-d6 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in precise analytical and research applications.

Properties

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXTBMQSGEXHJ-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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